VapB protein

Toxin-Antitoxin Systems Mycobacterium tuberculosis Protein-Protein Interaction

VapB protein (CAS 147571-32-2), also known as virulence-associated protein B, is a bacterial antitoxin belonging to the type II toxin-antitoxin (TA) systems prevalent in Mycobacterium tuberculosis. As a labile antitoxin, VapB binds and neutralizes the stable VapC toxin, a PIN-domain ribonuclease, to form a non-toxic complex under favorable growth conditions.

Molecular Formula C27H29ClN6O5
Molecular Weight 0
CAS No. 147571-32-2
Cat. No. B1177521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapB protein
CAS147571-32-2
SynonymsVapB protein
Molecular FormulaC27H29ClN6O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VapB Protein (CAS 147571-32-2): Essential Antitoxin Component of Mycobacterium tuberculosis VapBC Toxin-Antitoxin Systems


VapB protein (CAS 147571-32-2), also known as virulence-associated protein B, is a bacterial antitoxin belonging to the type II toxin-antitoxin (TA) systems prevalent in Mycobacterium tuberculosis [1]. As a labile antitoxin, VapB binds and neutralizes the stable VapC toxin, a PIN-domain ribonuclease, to form a non-toxic complex under favorable growth conditions [2]. Upon environmental stress, VapB is proteolytically degraded, freeing VapC to inhibit translation via RNA cleavage, thereby inducing a bacteriostatic state that promotes bacterial persistence and antibiotic tolerance [3]. M. tuberculosis encodes approximately 47 to 50 VapBC paralogous modules, making this family the largest TA family in this pathogen and a key contributor to its survival during latent infection [4].

Why Generic Substitution Fails for VapB Protein: The Criticality of Paralog-Specific and Cognate Interactions


Generic substitution of one VapB paralog for another is scientifically invalid due to the stringent cognate specificity and non-overlapping functional roles of individual VapBC systems in M. tuberculosis. Experimental evidence demonstrates that VapB antitoxins exhibit high specificity for their cognate VapC toxins; non-cognate antitoxins fail to neutralize toxic VapCs [1]. Structural studies reveal that non-cognate toxin-antitoxin interactions are stereochemically incompatible except in rare, structurally similar paralog pairs [2]. Furthermore, individual VapBC systems, such as VapBC12, VapBC22, and VapBC35, have distinct and non-redundant physiological roles in stress adaptation, persistence, and virulence, making the selection of a specific VapB paralog essential for accurate experimental modeling [3]. Therefore, procurement decisions must be guided by the specific VapB paralog and its documented interaction profile, not merely by the generic VapB protein family designation.

Product-Specific Quantitative Evidence Guide for VapB Protein: Comparative Performance Data for Informed Scientific Selection


Cognate-Specific Neutralization of VapC Toxin Activity: A Direct Head-to-Head Comparison of VapB Efficacy

In a direct head-to-head comparison, expression of cognate VapB antitoxins neutralized the growth inhibitory effects of toxic VapCs (Rv0549c, Rv0595c, Rv2549c, Rv2829c) in M. smegmatis, whereas expression of non-cognate VapB antitoxins failed to neutralize toxicity [1]. This demonstrates a strict specificity of interaction between VapCs and their cognate VapBs [1].

Toxin-Antitoxin Systems Mycobacterium tuberculosis Protein-Protein Interaction

Crystal Structure of VapBC26: Unique Binding Mode and C-Terminal Helix Formation of VapB26

The crystal structure of the M. tuberculosis VapBC26 complex reveals a unique binding mode where the flexible C-terminal region of VapB26 adopts an unfolded conformation in the free state but forms a helix upon binding to VapC26, sterically blocking the toxin's active site [1]. This structural feature is distinct from other VapB paralogs like VapB-15, where the antitoxin binds in a 1:1 or 1:2 ratio to the toxin groove [2], highlighting the importance of paralog-specific structural information for experimental design.

Structural Biology Toxin-Antitoxin Complex X-ray Crystallography

Phosphorylation-Dependent Regulation of VapB-VapC Interaction: Quantitative Impact on Toxin Activity

Phosphomimetic substitution of VapB27 and VapB46 at identified phosphorylation sites resulted in decreased interaction with their respective cognate VapC proteins, whereas phosphoablative substitution did not alter binding [1]. In vivo, M. tuberculosis strains expressing phosphoablative VapB46 exhibited lower toxicity compared to native VapB46, while phosphomimetic VapB46 showed similar or greater toxicity [1]. This indicates that VapB phosphorylation state is a critical determinant of toxin neutralization efficacy.

Post-translational Modification Protein Regulation Mycobacterial Persistence

VapB35 Antitoxin Levels Modulate Promoter DNA Binding Affinity: A Ratio-Dependent Regulatory Mechanism

An increase in the VapB35 antitoxin to VapC35 toxin ratio results in a stronger binding affinity of the VapBC35 complex with the promoter-operator DNA [1]. This demonstrates that the relative abundance of VapB35 directly influences the autoregulatory repression of the vapB35-vapC35 operon, a regulatory feature that may not be conserved across all VapB paralogs [1].

Transcriptional Regulation DNA Binding Toxin-Antitoxin Dynamics

VapBC12 System is Essential for Cholesterol-Induced Persistence: A Null Mutant Phenotype

An M. tuberculosis strain devoid of the VapBC12 TA system (ΔvapBC12) failed to persist and showed a hypervirulent phenotype in a guinea pig infection model, in contrast to wild-type bacteria which established a persistent infection [1]. This demonstrates that the VapBC12 system, and by extension its VapB12 antitoxin component, is specifically required for the generation of persister cells during cholesterol-rich conditions encountered in the host [1].

Mycobacterial Persistence Cholesterol Metabolism Infection Model

VapC21 Toxin Contributes to Drug Tolerance and Interacts with Non-Cognate VapB32

Overexpression of VapC21 inhibited mycobacterial growth in a bacteriostatic manner, and this inhibition was abrogated upon co-expression of its cognate antitoxin, VapB21, but not by other non-cognate VapB antitoxins [1]. However, a non-cognate interaction was observed between VapC21 and VapB32, indicating that while cognate specificity is the rule, some cross-talk exists within the VapBC network [1]. This highlights the complexity of TA system interactions and the need to verify specific VapB-VapC pairings experimentally.

Drug Tolerance Cross-Interaction Mycobacterium tuberculosis

Optimal Research and Industrial Application Scenarios for VapB Protein Based on Evidence-Driven Selection


Functional Neutralization Assays for VapC Toxin Activity

VapB protein is essential for studies aiming to neutralize VapC toxin activity in vitro or in vivo. The direct evidence of cognate-specific neutralization [1] dictates that only the specific VapB paralog cognate to the VapC toxin under investigation will be effective. Non-cognate VapB proteins will not neutralize toxicity, as shown in head-to-head comparisons [1]. Researchers should confirm the cognate pairing (e.g., VapB21 for VapC21, VapB26 for VapC26) before procurement.

Structural and Biophysical Characterization of Toxin-Antitoxin Complexes

VapB proteins are critical for structural studies of TA complexes. The crystal structures of VapBC5 [2], VapBC15 [3], and VapBC26 [4] reveal distinct binding modes and stoichiometries. VapB26, for example, undergoes a conformational change from an unfolded C-terminus to a helix upon binding VapC26, a feature not observed in VapB-15 [REFS-3, REFS-4]. Selection of a specific VapB paralog should be guided by the desired structural insight (e.g., active site occlusion vs. substrate mimicry).

Investigating Post-Translational Regulation of Antitoxin Function

VapB proteins are subject to phosphorylation, which modulates their interaction with cognate VapC toxins and promoter DNA [5]. VapB27 and VapB46 have been specifically identified as phosphoproteins, and phosphomimetic substitutions alter their activity [5]. Researchers studying stress-induced toxin activation should consider using VapB paralogs with known phosphorylation sites to model the regulatory impact of this post-translational modification.

Modeling Persistence and Drug Tolerance in Mycobacterium tuberculosis

VapB proteins are integral components of TA systems implicated in mycobacterial persistence. The VapBC12 system, for instance, is specifically required for cholesterol-induced persister formation [6]. Knockout of vapBC12 results in a hypervirulent, non-persistent phenotype [6]. For studies on persistence mechanisms, selection of the appropriate VapB paralog (e.g., VapB12) is essential to accurately model the role of TA systems in specific stress responses.

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